![molecular formula C23H25FN2O3S B2528299 N-cyclohexyl-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide CAS No. 850932-64-8](/img/structure/B2528299.png)
N-cyclohexyl-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is a selective inhibitor of a specific protein target, and has been shown to have a range of biochemical and physiological effects. In
Scientific Research Applications
Antimicrobial Applications
Compounds with sulfonamide moieties, similar to N-cyclohexyl-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide, have been synthesized and evaluated for their antimicrobial properties. For instance, Darwish et al. (2014) synthesized new heterocyclic compounds incorporating the sulfamoyl moiety, aiming for use as antimicrobial agents. These compounds showed promising results in both antibacterial and antifungal activities, highlighting the potential of sulfonamide derivatives in combating microbial infections (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Cancer Research and Detection
The structural features of sulfonamide compounds also lend themselves to applications in cancer research. Pham et al. (2005) developed a novel water-soluble near-infrared dye for cancer detection using optical imaging. This dye showed potential in developing molecular-based beacons for cancer detection, indicating the utility of sulfonamide derivatives in diagnostic imaging and potentially in therapeutic contexts (Pham, Medarova, & Moore, 2005).
Enzyme Inhibition for Therapeutic Applications
Sulfonamide derivatives have been investigated for their ability to inhibit various enzymes, offering potential therapeutic applications. For example, Hashimoto et al. (2002) synthesized derivatives that showed significant inhibition of cyclooxygenase-2 (COX-2), with potential applications in treating conditions like rheumatoid arthritis and osteoarthritis. The introduction of a fluorine atom in these compounds notably increased COX-1/COX-2 selectivity, illustrating the impact of molecular modifications on therapeutic potential (Hashimoto, Imamura, Haruta, & Wakitani, 2002).
Immunomodulation
Sulfonamide compounds have also been explored for their immunomodulatory properties. Wang et al. (1988) investigated the immunorestorative characteristics of a novel synthetic immunomodulator, showing its effectiveness in enhancing the immune response to weak antigens and in restoring alloreactivity. This suggests potential applications in designing new immunotherapies (Wang, Ruszala-Mallon, Lumanglas, Silva, & Durr, 1988).
Safety and Hazards
Properties
IUPAC Name |
N-cyclohexyl-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3S/c24-18-8-6-7-17(13-18)14-26-15-22(20-11-4-5-12-21(20)26)30(28,29)16-23(27)25-19-9-2-1-3-10-19/h4-8,11-13,15,19H,1-3,9-10,14,16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZZGTDPRNOCHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2528216.png)
![Ethyl [(pyridin-4-ylmethyl)carbamothioyl]carbamate](/img/structure/B2528217.png)
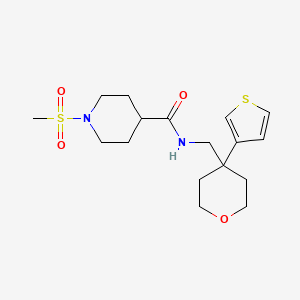


![N-methyl-2-[[[4-[methyl(phenyl)sulfamoyl]phenyl]-oxomethyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2528223.png)
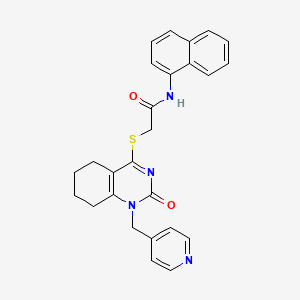
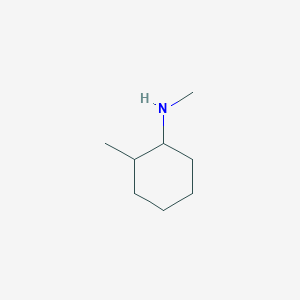
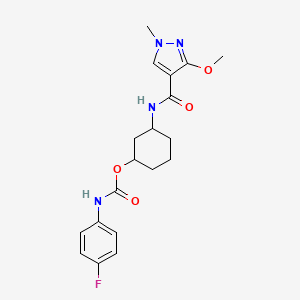
![3-((4-(3-chlorophenyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2528231.png)
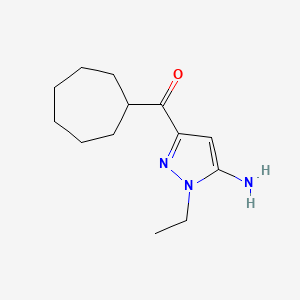

![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-fluorophenyl)amino)acrylonitrile](/img/structure/B2528235.png)
![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)pyrrolidine-1-sulfonamide](/img/structure/B2528239.png)
